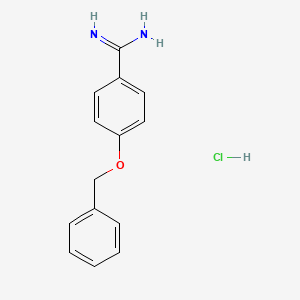

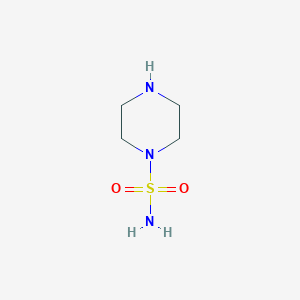

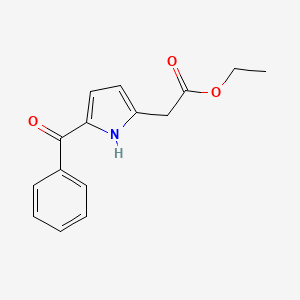

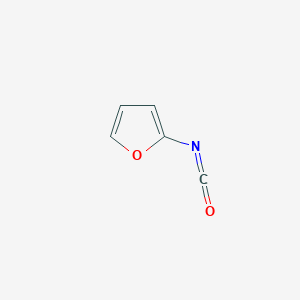

![molecular formula C9H10ClNO3 B1279583 2-氨基-1-苯并[1,3]二氧杂-5-基-乙酮盐酸盐 CAS No. 38061-34-6](/img/structure/B1279583.png)

2-氨基-1-苯并[1,3]二氧杂-5-基-乙酮盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and their synthesis, which can provide insights into the chemical behavior and properties that might be expected from similar structures. The papers focus on the synthesis and properties of different substituted benzoquinones and related heterocyclic compounds, which are structurally related to the benzo[1,3]dioxole moiety present in the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves the reaction of primary amines with quinones to form bis(amino)quinones, as described in the first paper . Another paper details the synthesis of substituted benzoxazoles through the reaction of acetyl-substituted isoxazoles with triethylamine under reflux conditions . The third paper describes the synthesis of a hydroxypropyl amino benzoquinone using hydroquinone and n-propanol amine in methanol . Lastly, the synthesis of amino-substituted benzoquinones is achieved by reacting trichloro benzoquinones with acetaldehyde and diethylamine, followed by further reactions with thioureas and oxidation . These methods could potentially be adapted for the synthesis of "2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The papers provide information on the crystal structures of various derivatives, such as bis(alkyl/arylamino)benzoquinones and amino-naphthoquinones . These structures lack intramolecular hydrogen bonding between the carbonyl and amine groups, which could be a feature to consider when analyzing the molecular structure of "2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride". The torsion angles and substituent effects on the nitrogen atom are also discussed, which are important factors in determining the molecular conformation and electronic properties of these compounds .

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of "2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride", but they do provide insights into the reactivity of similar compounds. For instance, the bis(amino)quinones show proton-sensitive quasi-reversible redox behavior, which suggests that the compound of interest may also exhibit redox activity . The reactions with primary amines and the subsequent transformations involving acetaldehyde, diethylamine, and thioureas indicate a potential for diverse chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds studied in the papers include electrochemical behavior, as evidenced by the quasi-reversible redox couples observed in the bis(amino)quinones . The influence of substituents on the nitrogen atom on the redox behavior is also noted . The solvents used in the synthesis, such as methanol and acetonitrile, and the reaction conditions like temperature and time, are crucial for optimizing yields and can provide guidance for the synthesis and property analysis of "2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride" .

科学研究应用

热解产物鉴定:一项研究调查了 2-氨基-1-苯并[1,3]二氧杂-5-基-乙酮盐酸盐(bk-2C-B)在暴露于热量时稳定性。这项研究对于了解在吸入过程中潜在的热解降解和未知物质的形成非常重要。该研究在 bk-2C-B 热解后鉴定了十二种产物,提供了对其在热暴露下的化学行为的见解 (Texter 等,2018)。

抗菌活性:另一项研究重点是合成苯并[d][1,3]二氧杂收集的吡唑衍生物并评估其体外抗菌活性。其中一些衍生物表现出优异的抗真菌和抗菌活性,这突出了 2-氨基-1-苯并[1,3]二氧杂-5-基-乙酮盐酸盐在开发新的抗菌剂中的潜在用途 (Umesha & Basavaraju,2014)。

镇痛活性:还进行了从 2-氨基-1-苯并[1,3]二氧杂-5-基-乙酮盐酸盐合成新的查耳酮衍生物并评估其抗炎和镇痛活性的研究。这项研究对于探索该化合物在疼痛管理中的新治疗应用至关重要 (Rehman 等,2022)。

光化学应用:该化合物还被用于合成萘二噁英酮-1,3-苯二氧杂,该衍生物作为自由基聚合的笼型单组分 II 型光引发剂。该应用展示了该化合物在光化学过程和材料科学中的用途 (Kumbaraci 等,2012)。

不对称还原条件优化:另一项研究重点是使用发酵乳杆菌优化 1-(苯并[d][1,3]二氧杂-5-基)乙酮的生物催化不对称还原。这项研究对于在有机化学和制药制造中开发有效的生物催化过程非常重要 (Özdemir 等,2021)。

未来方向

The biocatalytic asymmetric reduction of prochiral ketones, such as 1-(benzo[d][1,3]dioxol-5-yl)ethanone, is a significant transformation in organic chemistry. This process can produce chiral carbinols, which are biologically active molecules and may be used as precursors of many drugs . Therefore, future research could focus on optimizing this process and exploring the potential applications of the resulting chiral carbinols.

属性

IUPAC Name |

2-amino-1-(1,3-benzodioxol-5-yl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3.ClH/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8;/h1-3H,4-5,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHCAYKHYVJABF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470159 |

Source

|

| Record name | 2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride | |

CAS RN |

38061-34-6 |

Source

|

| Record name | 2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。